4'-(2'',4''-Dinitro-6''-trifluoromethylphenyl)-aminobenzo-15-crown-5
Description
Discovery and Development of Crown Ethers
The foundational discovery of crown ethers occurred in 1967 when Charles John Pedersen, working as a research chemist at DuPont Experimental Station in Wilmington, Delaware, made a serendipitous breakthrough that would revolutionize supramolecular chemistry. Pedersen's initial objective was far removed from the eventual discovery that would earn him the Nobel Prize in Chemistry in 1987. He was attempting to control the catalytic activity of vanadium and copper through complexation with multidentate ligands when he stumbled upon an entirely new class of compounds. The specific discovery involved his efforts to prepare a complexing agent for divalent cations, with his strategy entailing the linking of two catecholate groups through one hydroxyl group on each molecule.
The first crown ether synthesized was 2,3,11,12-dibenzo-1,4,7,10,13,16-hexaoxacyclo-octadeca-2,11-diene, obtained in a modest 0.4% yield during an attempt to prepare a phenolic ligand from catechol and bis(2-chloroethyl)ether. This compound, which demonstrated an unprecedented ability to complex with sodium cations, became known as dibenzo-18-crown-6, representing an 18-atom heterocycle containing 6 oxygen atoms. The significance of this discovery was immediately apparent, as it was the first compound known to display such selective cation binding activity.
Following this initial breakthrough, Pedersen embarked on a systematic exploration of related compounds, synthesizing approximately 60 related structures involving heterocyclic rings containing 12 to 60 atoms, including 4 to 10 oxygen atoms. His research revealed that there were optimum polyether ring sizes for different alkali metal cations: 15 to 18 atoms for sodium, 18 atoms for potassium, and 18 to 21 atoms for cesium. The research also demonstrated the formation of complexes with polyether to cation ratios of 1:1, 3:2, and 2:1, along with the remarkable ability to solubilize inorganic salts in aprotic solvents.
Pedersen's 42-year career at DuPont provided him with the freedom and resources necessary for this groundbreaking research. His appointment as a Research Associate allowed him to pursue research according to his own interests, a freedom that proved instrumental in his ability to dedicate his efforts following the discovery of dibenzo-18-crown-6 until his retirement to the synthesis of cyclic polyethers and evaluation of their metal ion complexation properties. The publication of his first paper describing the synthesis of over 50 crown ethers marked the beginning of what would become a vast field of research in macrocyclic and supramolecular chemistry.
Evolution of Functionalized Crown Ethers
The development of functionalized crown ethers emerged as researchers recognized the potential for enhancing the basic crown ether framework with additional chemical functionality to achieve specific applications beyond simple cation binding. This evolution was driven by the understanding that while basic crown ethers demonstrated remarkable selectivity for certain metal ions, their practical applications could be significantly expanded through the introduction of functional groups that would provide additional properties such as optical responses, enhanced selectivity, or improved solubility characteristics.
The methodology for creating functionalized crown ethers developed along two primary pathways: templated macrocyclization using appropriately substituted starting materials, and direct addition of functional groups onto pre-formed macrocyclic frameworks. The templated approach, while widely used, often required extensive synthetic sequences to prepare the derivatized precursors, leading to both resource and time inefficiencies compared to direct functionalization methods. However, direct functionalization presented its own challenges, particularly the requirement for functional groups to remain stable under the basic conditions and elevated temperatures typically employed in macrocyclic ring closure reactions.
Direct functionalization of aliphatic crown ethers typically involved selective oxidation of carbon-hydrogen bonds to carbon-heteroatom bonds, primarily through radical-mediated cross-coupling reactions of a dehydrogenative nature. This methodology encompassed three fundamental steps: electrophilic radical generation, hydrogen atom abstraction from the crown ether substrate, and subsequent coupling with the desired functional group. The development of these protocols represented a significant advancement in crown ether chemistry, as it allowed for the modification of existing crown ether structures without the need for complete resynthesis from functionalized precursors.
The evolution toward functionalized crown ethers also encompassed the development of crown ether-based materials for advanced applications. Research demonstrated the incorporation of crown ethers into polymer matrices, metal-organic frameworks, and other complex architectures. For instance, microporous zinc-based metal-organic frameworks incorporating 12-crown-4 units were developed for lithium-ion battery applications, demonstrating charging capacities of 273 milliampere hours per gram and maintaining 88% capacity after 500 cycles. Such developments illustrated the transformation of crown ether chemistry from fundamental coordination chemistry to practical materials science applications.
Emergence of Chromogenic Crown Ethers
The development of chromogenic crown ethers represented a crucial advancement in crown ether technology, combining the selective binding properties of crown ethers with optical signaling capabilities that enabled visual detection of metal ion binding events. These compounds incorporated chromophoric groups that underwent distinct color changes upon complexation with specific metal ions, providing a direct visual indication of binding events and enabling spectrophotometric quantification of metal ion concentrations.
The earliest investigations into chromogenic crown ethers established the fundamental principles underlying their operation. These compounds typically consisted of a crown ether moiety linked to a chromogenic group through a spacer or direct attachment, with the chromogenic response arising from changes in the electronic structure of the chromophore upon metal ion complexation. The development of these systems required careful consideration of the electronic coupling between the crown ether binding site and the chromogenic reporter group to ensure efficient signal transduction.
Research into chromogenic crown ethers expanded rapidly to encompass various chromophoric systems and crown ether architectures. Investigations revealed that different chromogenic groups provided varying degrees of sensitivity and selectivity for specific metal ions, with factors such as the nature of the chromophore, the crown ether cavity size, and the linking arrangement all influencing the overall performance of the sensor system. The development of merocyanine dye-based chromogenic crown ethers demonstrated particularly striking selectivity for calcium and barium complexation, highlighting the potential for these systems in selective metal ion detection.
The evolution of chromogenic crown ethers also encompassed dual-mode sensing systems capable of both colorimetric and fluorometric detection. These advanced systems provided enhanced sensitivity and selectivity through multiple signaling pathways, with some compounds demonstrating the ability to distinguish between different metal ions through distinct optical responses. For example, certain coumarin-chalcone-crown ether systems exhibited selective colorimetric detection of aluminum and copper ions while providing fluorometric detection of aluminum and magnesium ions.
The practical applications of chromogenic crown ethers extended to environmental monitoring and analytical chemistry, with systems designed for the selective extraction and determination of specific metal ions from complex matrices. These applications demonstrated the translation of fundamental chromogenic crown ether research into practical analytical tools, with some systems capable of detecting metal ions at parts-per-million levels in the presence of interfering species.
Historical Development of Trifluoromethyl-Substituted Crown Ethers
The specific development of trifluoromethyl-substituted crown ethers emerged from the recognition that fluorinated substituents could significantly enhance the performance characteristics of chromogenic crown ether systems, particularly in terms of extraction efficiency and spectroscopic properties. The introduction of trifluoromethyl groups represented a strategic modification aimed at optimizing both the binding characteristics and the optical properties of crown ether-based sensors for alkali metal ion detection.
The synthesis and evaluation of two pioneering trifluoromethyl-substituted chromogenic crown ethers marked a significant milestone in this field. These compounds, designated as 4'-(2'',6''-dinitro-4''-trifluoromethylphenyl)aminobenzo-15-crown-5 and 4'-(2'',4''-dinitro-6''-trifluoromethylphenyl)aminobenzo-15-crown-5, demonstrated markedly different performance characteristics despite their structural similarities. The systematic study of these compounds revealed the profound influence that the position of the trifluoromethyl substituent could exert on both the spectroscopic properties and the metal ion binding behavior of the crown ether systems.
| Compound | Designation | Trifluoromethyl Position | Extraction Efficiency | Spectroscopic Properties |
|---|---|---|---|---|
| 4'-(2'',6''-dinitro-4''-trifluoromethylphenyl)aminobenzo-15-crown-5 | 4TF | Para position | Moderate | Distinct λmax differences |
| 4'-(2'',4''-dinitro-6''-trifluoromethylphenyl)aminobenzo-15-crown-5 | 6TF | Ortho position | Superior | Enhanced molar absorptivity |
The compound designated as 6TF, corresponding to 4'-(2'',4''-dinitro-6''-trifluoromethylphenyl)aminobenzo-15-crown-5, demonstrated superior performance characteristics compared to its 4TF counterpart. This compound exhibited the best extraction efficiency among the tested systems and proved capable of extracting potassium ions in concentrations ranging from 5 to 700 parts per million in the presence of 3000 parts per million of sodium ions. Such selectivity represented a remarkable achievement in analytical chemistry, demonstrating the potential for trifluoromethyl-substituted crown ethers to function as highly selective extraction agents for alkali metal separations.
The spectroscopic characterization of these trifluoromethyl-substituted crown ethers revealed significant differences in the values of maximum absorption wavelength and molar absorptivity between the complexed and uncomplexed species. These differences provided the foundation for their use as spectrophotometric reagents for metal ion determination, with the magnitude of the spectroscopic changes directly related to the efficiency of metal ion binding and the degree of electronic perturbation induced by complexation. The development of these systems represented the culmination of decades of research into crown ether chemistry, demonstrating how systematic structural modifications could be used to optimize performance for specific analytical applications.
Properties
IUPAC Name |
N-[2,4-dinitro-6-(trifluoromethyl)phenyl]-2,5,8,11,14-pentaoxabicyclo[13.4.0]nonadeca-1(15),16,18-trien-17-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22F3N3O9/c22-21(23,24)16-12-15(26(28)29)13-17(27(30)31)20(16)25-14-1-2-18-19(11-14)36-10-8-34-6-4-32-3-5-33-7-9-35-18/h1-2,11-13,25H,3-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKVAAIIDTQAOHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCOC2=C(C=C(C=C2)NC3=C(C=C(C=C3[N+](=O)[O-])[N+](=O)[O-])C(F)(F)F)OCCOCCO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22F3N3O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60371864 | |
| Record name | SBB017848 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60371864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
517.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78857-86-0 | |
| Record name | SBB017848 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60371864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound 4'-(2'',4''-Dinitro-6''-trifluoromethylphenyl)-aminobenzo-15-crown-5 is a member of the crown ether family, which are known for their ability to selectively bind cations and anions. This specific compound has garnered attention due to its potential applications in medicinal chemistry, particularly in drug delivery systems and ion transport mechanisms.
- Molecular Formula : C21H22F3N3O
- Molecular Weight : 517.42 g/mol
- CAS Number : 78857-86-0
- Melting Point : 171°C
These properties indicate a complex structure that may influence its biological activity, particularly its interactions with biological membranes and cellular components.
Crown ethers like this compound typically function through the formation of complexes with metal ions and other substrates. The presence of dinitro and trifluoromethyl groups enhances the electron-withdrawing capacity, potentially increasing the binding affinity for cations. This can lead to altered ion transport across cell membranes, which is crucial in various physiological processes.
Ion Transport Mechanisms
Research indicates that compounds in the crown ether class can facilitate ion transport across lipid bilayers. For instance, studies have shown that certain crown ethers can enhance the transport of chloride and sulfate ions, suggesting potential applications in treating channelopathies—disorders caused by dysfunctional ion channels .
Antimicrobial Activity
Preliminary studies have suggested that derivatives of aminobenzo-crown ethers exhibit antimicrobial properties. The mechanism is believed to involve disruption of microbial cell membranes, leading to increased permeability and eventual cell death. The specific role of the dinitro and trifluoromethyl substituents in enhancing this activity remains an area for further exploration.
Case Study 1: Ion Pair Receptor Development
A study utilized a similar crown ether framework to develop receptors capable of binding anions effectively. The incorporation of various substituents allowed for enhanced selectivity and efficiency in ion pair extraction from aqueous solutions . This approach highlights the potential for using this compound in designing new therapeutic agents that modulate ion concentrations in biological systems.
Case Study 2: Membrane Interaction Studies
Dynamic hybrid materials incorporating ureido benzo-crown ethers have been shown to facilitate efficient ion translocation events in lipid bilayers . These findings suggest that this compound could similarly be employed to create advanced drug delivery systems that leverage its ion transport capabilities.
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C21H22F3N3O |
| Molecular Weight | 517.42 g/mol |
| Melting Point | 171°C |
| CAS Number | 78857-86-0 |
| Biological Activity | Antimicrobial, Ion Transport |
Comparison with Similar Compounds
Key Properties
- Molecular Formula : C21H22F3N3O9 .
- Applications : Primarily used as a chromogenic reagent for potassium ion extraction and spectrophotometric determination, especially in sodium-rich environments .
- Spectroscopic Features : Exhibits distinct UV-Vis absorption shifts upon potassium complexation, with λmax values dependent on substituent positioning .
Structural Analogs of Benzo-15-Crown-5 Derivatives
Substituent Effects on Cation Binding and Selectivity
- Electron-Withdrawing Groups (EWGs) : The 2,4-dinitro-6-trifluoromethylphenyl group in the target compound increases lipophilicity and stabilizes K+ complexes through inductive effects, outperforming analogs like 4TF (2'',6''-dinitro isomer) in extraction efficiency (5–700 ppm K+ in 3000 ppm Na+) .
- Amino vs. Amide Linkers: 4'-Aminobenzo-15-crown-5 forms Schiff bases with aldehydes (e.g., ), enabling tunable ionophores, while acryloylamido derivatives () enhance membrane compatibility for electrodialysis applications.
Spectroscopic and Conformational Comparisons
- UV-Vis and IR Spectroscopy: The target compound (6TF) shows λmax shifts (Δ~50 nm) upon K+ binding due to nitro and trifluoromethyl groups, contrasting with unsubstituted benzo-15-crown-5, which lacks such pronounced shifts .
- Conformational Stability: Substituted derivatives exhibit "buckling" of the crown ether ring (CH···O interactions), as observed via resonant ion-dip infrared (RIDIR) spectroscopy. For example, 4'-aminobenzo-15-crown-5 has four conformational isomers, while benzo-15-crown-5 has three .
Extraction Efficiency and Selectivity Data
Q & A
Q. What are the common synthetic routes for preparing 4'-(2'',4''-dinitro-6''-trifluoromethylphenyl)-aminobenzo-15-crown-5?
The synthesis typically begins with 4'-aminobenzo-15-crown-5 as a precursor. A nucleophilic aromatic substitution (SNAr) reaction is employed, where the amine group reacts with electron-deficient aromatic systems. For example, coupling 4'-aminobenzo-15-crown-5 with a 2,4-dinitro-6-trifluoromethylphenyl moiety under basic conditions (e.g., KOH in dry DMSO) facilitates regioselective substitution . Purification often involves recrystallization or chromatography.
Q. Which spectroscopic methods are critical for characterizing the structural conformation of this crown ether derivative?
Conformational analysis requires UV-Vis absorption, laser-induced fluorescence (LIF), and resonant ion-dip infrared (RIDIR) spectroscopy. These techniques identify substituent effects on λmax, CH...O interactions, and crown ether "buckling" (folding). For instance, UV shifts (e.g., red/blue shifts) correlate with in-plane vs. out-of-plane substituent orientations, while IR bands above 2930 cm⁻¹ indicate CH...O stabilization .
Q. How is ion selectivity (e.g., K⁺ vs. Na⁺) experimentally evaluated for this compound?
Competitive solvent extraction assays are performed using aqueous solutions containing mixed alkali ions (e.g., 3000 ppm Na⁺ and 5–700 ppm K⁺). Spectrophotometric determination of extracted K⁺-crown ether complexes at λmax (~400–600 nm) quantifies selectivity. Molar absorptivity differences between complexed and uncomplexed species are key metrics .
Advanced Research Questions
Q. How do electron-withdrawing substituents (e.g., -NO₂, -CF₃) influence the binding thermodynamics of alkali metal ions?
The -NO₂ and -CF₃ groups enhance cation-π interactions and polarize the crown ether cavity, increasing binding affinity for K⁺. Bond dissociation energy (BDE) studies via guided ion beam mass spectrometry reveal that higher charge density cations (e.g., K⁺) exhibit stronger binding to the electron-deficient cavity. For example, BDEs for K⁺-15-crown-5 complexes exceed those for Na⁺ by ~20–30 kJ/mol .
Q. What experimental and computational approaches resolve contradictions in extraction efficiency data between structurally similar crown ethers?
Comparative studies using analogs like 4TF and 6TF (differing in nitro group positions) combined with density functional theory (DFT) calculations clarify steric and electronic effects. For instance, 6TF (4''-NO₂) shows higher K⁺ extraction efficiency than 4TF (2''-NO₂) due to reduced steric hindrance and optimized dipole alignment in the complex . Tabulated data from extraction assays:
| Compound | λmax (nm) | K⁺ Extraction Efficiency (%) |
|---|---|---|
| 6TF | 560 | 92 |
| 4TF | 520 | 78 |
Q. How can regiochemical control be achieved during the introduction of dinitro and trifluoromethyl groups to the phenyl ring?
Stepwise functionalization is employed: (1) Nitration of 4-trifluoromethylphenylamine using HNO₃/H₂SO₄ at 0–5°C yields the 2,4-dinitro intermediate; (2) SNAr coupling with 4'-aminobenzo-15-crown-5 under controlled pH (9–10) ensures substitution at the para position relative to -CF₃. Monitoring reaction progress via HPLC ensures regiochemical purity .
Q. What methodologies validate the crown ether’s application as a ferric ion (Fe³⁺) sensor in biological systems?
Fluorescence quenching assays in aqueous solutions (pH 7.4) determine selectivity via Stern-Volmer analysis (Kₛᵥ = 1.52 × 10⁴ M⁻¹ for Fe³⁺). Live-cell imaging using KB3-1 carcinoma cells confirms intracellular Fe³⁺ detection, with minimal interference from Na⁺, K⁺, or Ca²⁺. DFT calculations (polarizable continuum model) rationalize Fe³⁺ binding through NH₂ and ether oxygen coordination .
Methodological Notes
- Synthesis Optimization : Use anhydrous DMSO and inert atmospheres to prevent side reactions during SNAr coupling .
- Spectroscopic Pitfalls : Conformational flexibility may cause broadened IR bands; low-temperature measurements (e.g., supersonic jet cooling) improve resolution .
- Data Interpretation : Extraction efficiency discrepancies often arise from counterion effects (e.g., Cl⁻ vs. NO₃⁻); control experiments with matched counterions are essential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
